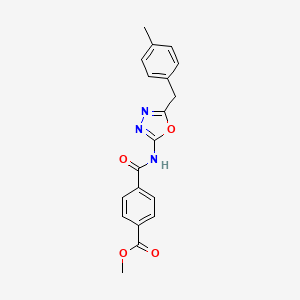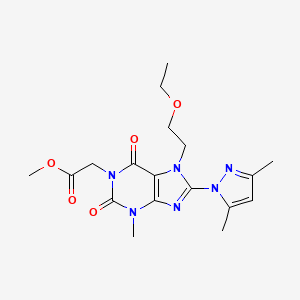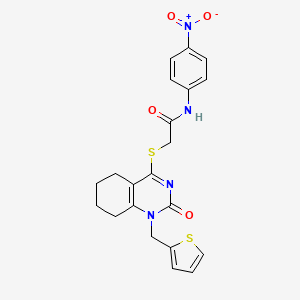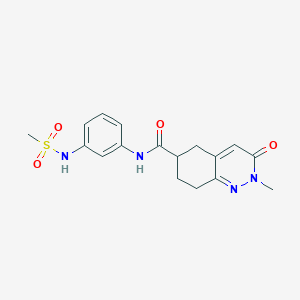
Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methylbenzyl group, an oxadiazole ring, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3,4-oxadiazole ring is a heterocyclic compound, and the benzoate ester group typically involves a benzene ring attached to an ester functional group .Chemical Reactions Analysis
The chemical reactions of this compound could be diverse due to its complex structure. The benzylic position is often reactive, undergoing reactions such as free radical bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, methyl benzoate, a simpler compound, is a colorless liquid that is poorly soluble in water but miscible with organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Intermediate for Synthesis of Natural Products : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The synthesis process involves condensation reactions, highlighting the compound's role in organic synthesis and drug development Lou Hong-xiang, 2012.
Structural and Conformational Analysis : The structural and conformational properties of closely related compounds, such as O-methyl (4-fluorobenzoyl)carbamothioate, have been analyzed, demonstrating the significance of chalcogen⋯chalcogen interactions and their impact on molecular conformation. This analysis aids in understanding molecular interactions and designing compounds with desired properties P. Channar et al., 2020.
Mesomorphic Behavior and Photoluminescence
- Mesogens with Photoluminescent Properties : A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases and strong blue fluorescence emissions, underscoring their potential in materials science for applications in displays and sensors Jie Han et al., 2010.
Catalytic and Degradative Processes
- Degradation Pathways in Microorganisms : The degradation of aromatic acids by Pseudomonas putida involves several enzymes and regulatory genes, such as BenR, which regulates pathways for benzoate and methylbenzoate degradation. Understanding these pathways can contribute to bioremediation strategies and the development of microbial systems for environmental cleanup Charles E. Cowles et al., 2000.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures often target enzymes or receptors involved in biochemical pathways .
Mode of Action
It’s known that the benzylic position in similar compounds is often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures often affect pathways involving the oxidation of alkyl side-chains .
Result of Action
Similar compounds often result in changes to the cellular environment due to their interactions with their targets .
Propiedades
IUPAC Name |
methyl 4-[[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-3-5-13(6-4-12)11-16-21-22-19(26-16)20-17(23)14-7-9-15(10-8-14)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADNKNODHUDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)


![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)

![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)

![Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate](/img/structure/B2717935.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2717937.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid](/img/structure/B2717940.png)
![1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B2717941.png)
